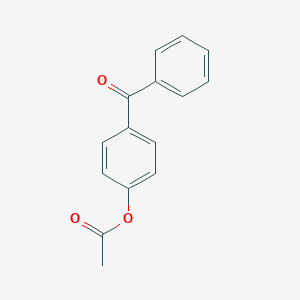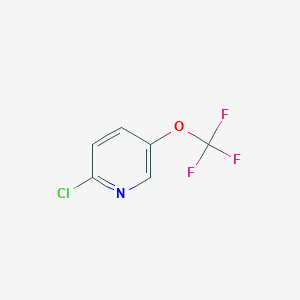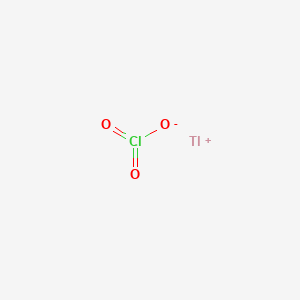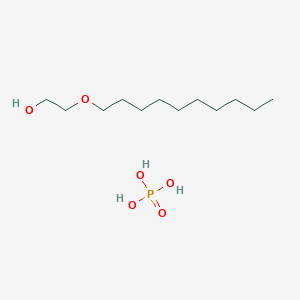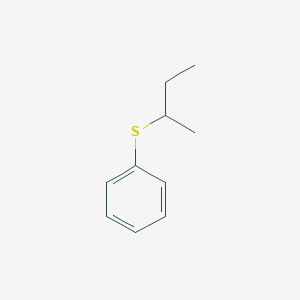
2-(Phenylthio)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylthio)butane, also known as PTB, is a sulfur-containing organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and anti-inflammatory properties.
作用機序
The mechanism of action of 2-(Phenylthio)butane is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways in cells. For example, this compound has been found to activate the p38 MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. In addition, this compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. For example, this compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. This compound has also been found to inhibit the activity of various enzymes, such as tyrosinase and cyclooxygenase-2 (COX-2), which are involved in the regulation of melanin synthesis and inflammation, respectively.
実験室実験の利点と制限
2-(Phenylthio)butane has several advantages for lab experiments. Firstly, it is relatively easy to synthesize and purify, making it readily available for research purposes. Secondly, this compound exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has low solubility in water, which may limit its use in certain experimental setups. In addition, this compound has not been extensively studied in vivo, which may limit its potential therapeutic applications.
将来の方向性
For research on 2-(Phenylthio)butane include elucidating its mechanism of action, evaluating its in vivo efficacy and toxicity, and exploring its potential as a lead compound for drug development.
合成法
The synthesis of 2-(Phenylthio)butane involves the reaction between 2-chlorobutane and thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via an S N 2 mechanism, resulting in the formation of this compound as the main product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, the concentration of the reactants, and the reaction time.
科学的研究の応用
2-(Phenylthio)butane has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. This compound has been found to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs by increasing their uptake and reducing their resistance.
This compound has also been found to exhibit antifungal activity by inhibiting the growth of various fungal species, including Candida albicans and Aspergillus fumigatus. This property of this compound makes it a potential candidate for the development of new antifungal drugs.
特性
| 14905-79-4 | |
分子式 |
C10H14S |
分子量 |
166.29 g/mol |
IUPAC名 |
butan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H14S/c1-3-9(2)11-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChIキー |
YKLUJQMOFAXHHI-UHFFFAOYSA-N |
SMILES |
CCC(C)SC1=CC=CC=C1 |
正規SMILES |
CCC(C)SC1=CC=CC=C1 |
| 14905-79-4 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



